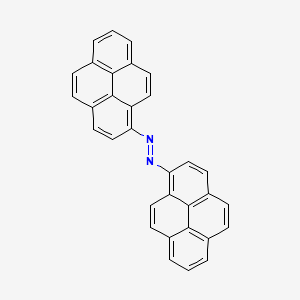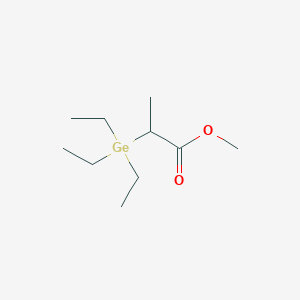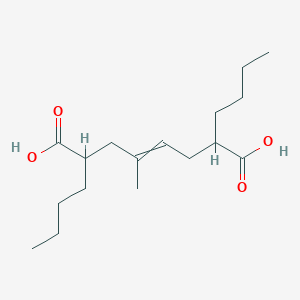
2,7-Dibutyl-4-methyloct-4-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibutyl-4-methyloct-4-enedioic acid is an organic compound with the molecular formula C17H32O4 It is a dicarboxylic acid derivative, characterized by the presence of two butyl groups and a methyl group attached to an octene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibutyl-4-methyloct-4-enedioic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as a malonic ester, followed by decarboxylation and subsequent functional group transformations. The reaction conditions typically involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and alkyl halides as alkylating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or nickel complexes, can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibutyl-4-methyloct-4-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid groups can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines (R-NH2), Alcohols (R-OH)
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Saturated derivatives
Substitution: Amides, Esters
Applications De Recherche Scientifique
2,7-Dibutyl-4-methyloct-4-enedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is employed in the production of specialty chemicals, such as plasticizers and surfactants.
Mécanisme D'action
The mechanism of action of 2,7-Dibutyl-4-methyloct-4-enedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Diamino-2,7-dibutyl-4-methyloct-4-enedioic acid
- 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid
- 1,3,4-Trimethylcyclohex-3-enecarboxylic acid
Uniqueness
2,7-Dibutyl-4-methyloct-4-enedioic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in various fields .
Propriétés
Numéro CAS |
55005-90-8 |
|---|---|
Formule moléculaire |
C17H30O4 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2,7-dibutyl-4-methyloct-4-enedioic acid |
InChI |
InChI=1S/C17H30O4/c1-4-6-8-14(16(18)19)11-10-13(3)12-15(17(20)21)9-7-5-2/h10,14-15H,4-9,11-12H2,1-3H3,(H,18,19)(H,20,21) |
Clé InChI |
SDJNBPKNKAHAGJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC=C(C)CC(CCCC)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


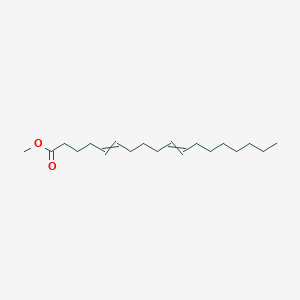
![Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14623178.png)
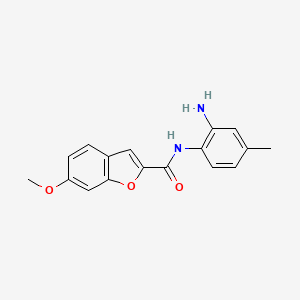
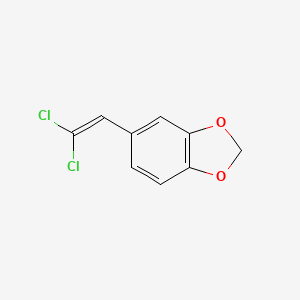
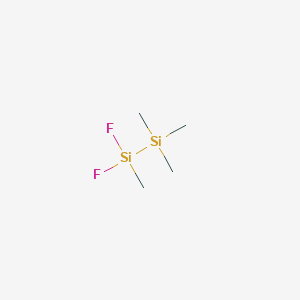
![1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid](/img/structure/B14623205.png)
![Oxepino[2,3-b]quinoxaline, 3-chloro-](/img/structure/B14623219.png)
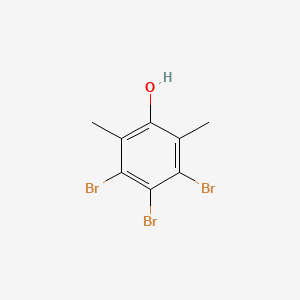
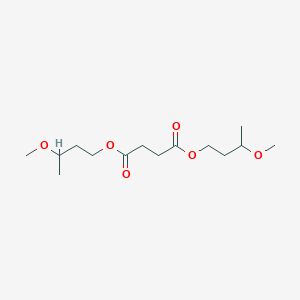

![Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]-](/img/structure/B14623249.png)
arsanium bromide](/img/structure/B14623250.png)
